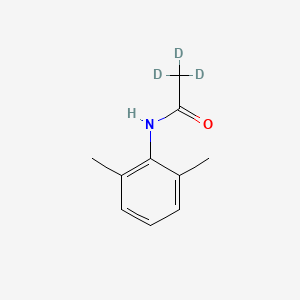
Tenoxicam-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tenoxicam-d4 is a deuterated form of tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Tenoxicam is widely used to relieve inflammation, swelling, stiffness, and pain associated with conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tenoxicam due to its stable isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tenoxicam-d4 involves the incorporation of deuterium atoms into the tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol during the reaction . The reaction conditions typically involve heating the reaction mixture to facilitate the incorporation of deuterium atoms into the tenoxicam structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Tenoxicam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring and thiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
科学研究应用
Tenoxicam-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of tenoxicam in biological systems.
Metabolic Pathway Analysis: The deuterium labeling allows researchers to trace the metabolic pathways of tenoxicam and identify its metabolites.
Drug Interaction Studies: This compound is used to investigate potential drug-drug interactions and their impact on the pharmacokinetics of tenoxicam.
Analytical Method Development: It serves as a reference standard in the development and validation of analytical methods for the quantification of tenoxicam in various matrices.
作用机制
The mechanism of action of Tenoxicam-d4 is similar to that of tenoxicam. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets include both COX-1 and COX-2 isoforms .
相似化合物的比较
Similar Compounds
Piroxicam: Another oxicam NSAID with similar anti-inflammatory and analgesic properties.
Meloxicam: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness of Tenoxicam-d4
This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool for understanding the pharmacokinetics and metabolic pathways of tenoxicam .
属性
CAS 编号 |
1329834-60-7 |
|---|---|
分子式 |
C13H11N3O4S2 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D |
InChI 键 |
LZNWYQJJBLGYLT-UCSNGBFQSA-N |
SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
手性 SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=CS3)S(=O)(=O)N2C)O)[2H])[2H] |
规范 SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
同义词 |
4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Alganex-d4; Dolmen-d4; Epicotil-d4; Liman-d4; Mobiflex-d4; Oxamen-L-d4; Rexalgan-d4; Ro 12-0068-d4; Soral-d4; Tilatil-d4; Tilcotil-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)



